molecular formula C21H29N3O2S B2674659 4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049441-61-3

4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2674659
CAS RN: 1049441-61-3
M. Wt: 387.54
InChI Key: MHYVSZLCRALWGT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide” are not explicitly mentioned in the search results .

Scientific Research Applications

Biphenylsulfonamide Endothelin Antagonists

Research on biphenylsulfonamides, a novel series of endothelin-A selective antagonists, shows their role in binding activity and functional activity in relation to endothelin-1 (ET-1). These compounds have been studied for their oral activity in inhibiting pressor effects caused by ET-1 infusion in animal models, indicating potential medical applications (Murugesan et al., 1998).

Endothelin Receptor Antagonists for Cerebral Vasospasm

Studies on endothelin receptor antagonists, including benzenesulfonamide derivatives, have shown effectiveness in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm. This suggests their potential therapeutic application for vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

Carbonic Anhydrase Inhibition and Antitumor Activity

Benzenesulfonamides have been studied for their inhibition of human carbonic anhydrases and potential anticancer activities. For instance, ureido-substituted benzenesulfonamides showed significant inhibition of tumor-associated carbonic anhydrases and demonstrated antimetastatic activity in breast cancer models (Pacchiano et al., 2011).

Benzenesulfonamide Derivatives as Anticonvulsants

Benzenesulfonamide derivatives have been researched for their anticonvulsant activity. Compounds were tested for seizure protection in animal models, indicating their potential use in epilepsy treatment (Mishra et al., 2017).

Mechanism of Action

The mechanism of action of “4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide” is not explicitly mentioned in the search results.

properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-18(2)19-8-10-21(11-9-19)27(25,26)22-12-13-23-14-16-24(17-15-23)20-6-4-3-5-7-20/h3-11,18,22H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYVSZLCRALWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

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